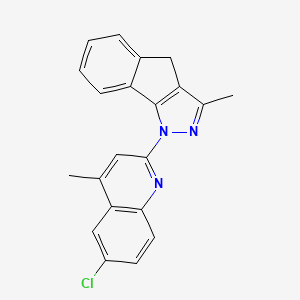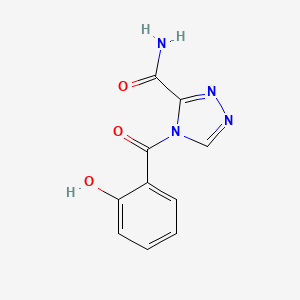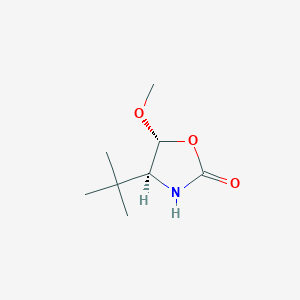![molecular formula C14H11N3O B12894002 Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)- CAS No. 858117-28-9](/img/structure/B12894002.png)
Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzamide is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core fused with a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzamide typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the benzamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine ring system. Subsequent functionalization steps introduce the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to a reduction in the production of certain proteins or signaling molecules, ultimately affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic core and have been studied for their biological activities.
1H-Pyrrolo[3,4-b]pyridines: Another class of compounds with a similar structure, known for their potential as kinase inhibitors.
Uniqueness
4-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzamide is unique due to its specific substitution pattern and the presence of the benzamide group, which can impart distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Propriétés
Numéro CAS |
858117-28-9 |
|---|---|
Formule moléculaire |
C14H11N3O |
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
4-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide |
InChI |
InChI=1S/C14H11N3O/c15-13(18)10-3-1-9(2-4-10)12-7-11-5-6-16-14(11)17-8-12/h1-8H,(H2,15,18)(H,16,17) |
Clé InChI |
VTOWKWYQXYNGMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=C3C(=C2)C=CN3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



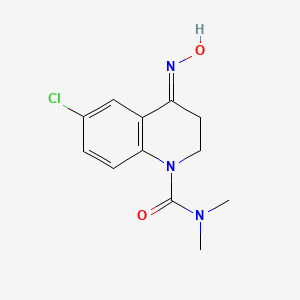
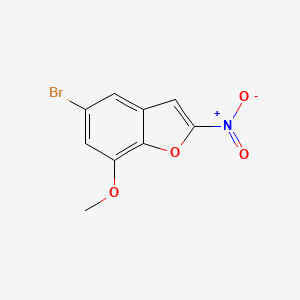
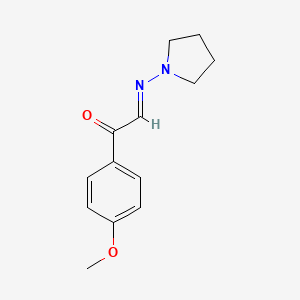
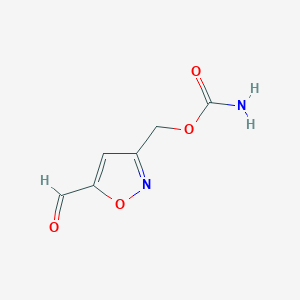
![2,5-Di([1,1'-biphenyl]-4-yl)furan](/img/structure/B12893955.png)
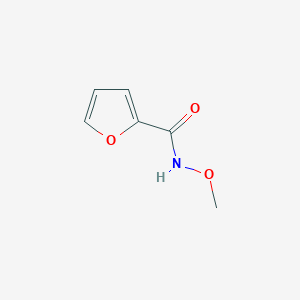

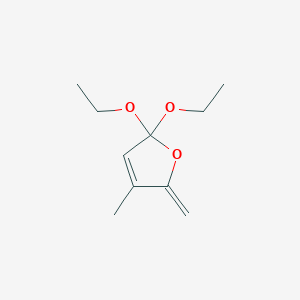
![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
